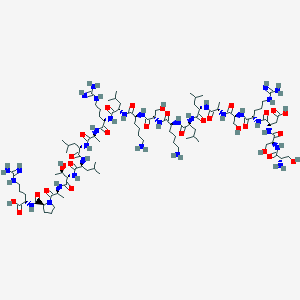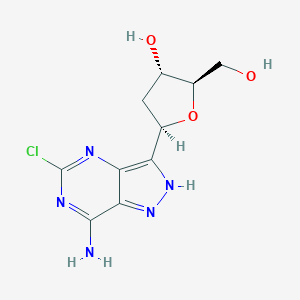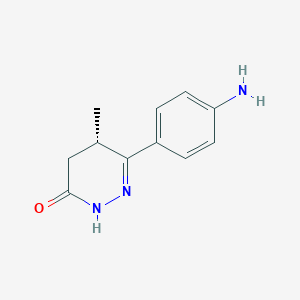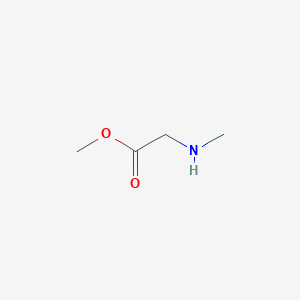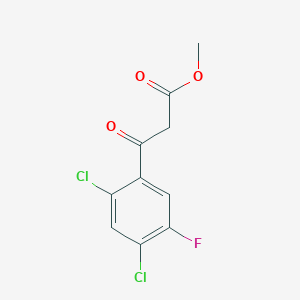
Methyl 3-(2,4-dichloro-5-fluorophenyl)-3-oxopropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(2,4-dichloro-5-fluorophenyl)-3-oxopropanoate is a chemical compound that belongs to the family of oxoesters. It is a white crystalline powder that is used in scientific research to investigate its biological and physiological effects. This compound has been synthesized using different methods, and its mechanism of action is still under investigation.
Mecanismo De Acción
The mechanism of action of Methyl 3-(2,4-dichloro-5-fluorophenyl)-3-oxopropanoate is still under investigation. However, it has been reported to inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of inflammatory responses. This compound has also been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of pro-inflammatory prostaglandins.
Efectos Bioquímicos Y Fisiológicos
Methyl 3-(2,4-dichloro-5-fluorophenyl)-3-oxopropanoate has been reported to have anti-inflammatory and analgesic effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to reduce the activity of COX-2, an enzyme that is involved in the production of pro-inflammatory prostaglandins. In addition, Methyl 3-(2,4-dichloro-5-fluorophenyl)-3-oxopropanoate has been reported to have a neuroprotective effect in animal models of stroke.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 3-(2,4-dichloro-5-fluorophenyl)-3-oxopropanoate has several advantages for lab experiments. It is a stable compound that can be easily synthesized using different methods. It has been reported to have anti-inflammatory and analgesic properties, which make it a potential therapeutic agent for the treatment of inflammatory diseases. However, there are also some limitations to the use of this compound in lab experiments. Its mechanism of action is still under investigation, and its toxicity profile is not well understood. Further studies are needed to investigate its safety and efficacy in preclinical and clinical trials.
Direcciones Futuras
There are several future directions for the investigation of Methyl 3-(2,4-dichloro-5-fluorophenyl)-3-oxopropanoate. One of the potential directions is to investigate its potential as a therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to investigate its neuroprotective effects in animal models of stroke and traumatic brain injury. Furthermore, the mechanism of action of this compound needs to be further elucidated to understand its potential therapeutic targets. Finally, the safety and efficacy of Methyl 3-(2,4-dichloro-5-fluorophenyl)-3-oxopropanoate need to be investigated in preclinical and clinical trials to evaluate its potential as a therapeutic agent.
Métodos De Síntesis
Methyl 3-(2,4-dichloro-5-fluorophenyl)-3-oxopropanoate can be synthesized using different methods. One of the common methods is the reaction of 2,4-dichloro-5-fluoroaniline with ethyl chloroformate in the presence of triethylamine. The resulting product is then reacted with methyl magnesium bromide to produce Methyl 3-(2,4-dichloro-5-fluorophenyl)-3-oxopropanoate. This method has been reported in the literature, and it yields a high purity product.
Aplicaciones Científicas De Investigación
Methyl 3-(2,4-dichloro-5-fluorophenyl)-3-oxopropanoate has been used in scientific research to investigate its biological and physiological effects. It has been reported to have anti-inflammatory and analgesic properties. It has also been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has been used in vitro and in vivo studies to investigate its potential as a therapeutic agent for the treatment of inflammatory diseases.
Propiedades
Número CAS |
103319-17-1 |
|---|---|
Nombre del producto |
Methyl 3-(2,4-dichloro-5-fluorophenyl)-3-oxopropanoate |
Fórmula molecular |
C10H7Cl2FO3 |
Peso molecular |
265.06 g/mol |
Nombre IUPAC |
methyl 3-(2,4-dichloro-5-fluorophenyl)-3-oxopropanoate |
InChI |
InChI=1S/C10H7Cl2FO3/c1-16-10(15)4-9(14)5-2-8(13)7(12)3-6(5)11/h2-3H,4H2,1H3 |
Clave InChI |
KFCKLKBPBMFRCU-UHFFFAOYSA-N |
SMILES |
COC(=O)CC(=O)C1=CC(=C(C=C1Cl)Cl)F |
SMILES canónico |
COC(=O)CC(=O)C1=CC(=C(C=C1Cl)Cl)F |
Sinónimos |
METHYL 3-(2,4-DICHLORO-5-FLUOROPHENYL)-3-OXOPROPIONATE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




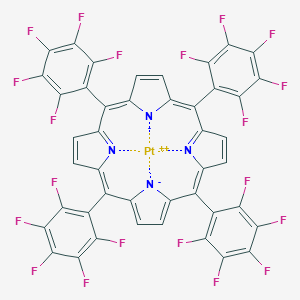
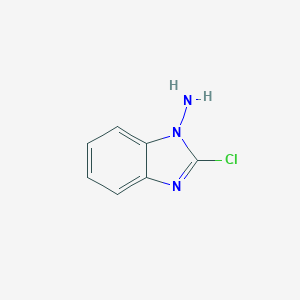

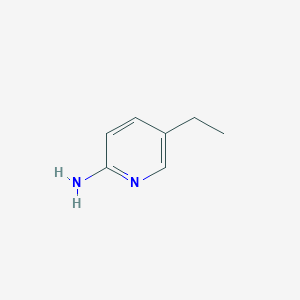

![1-(9-Azabicyclo[4.2.1]nonan-2-yl)ethan-1-one](/img/structure/B25454.png)

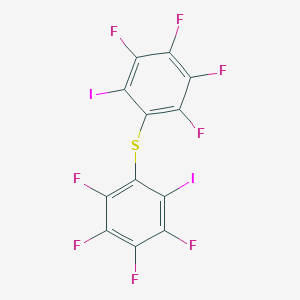
![methyl (NE)-N-[(cyanoamino)-methylsulfanylmethylidene]carbamate](/img/structure/B25470.png)
